2-(4-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine
Description
2-(4-Fluorophenyl)-N-(furan-2-ylmethyl)ethanamine is a substituted phenethylamine derivative characterized by a 4-fluorophenyl group attached to the ethylamine backbone and an N-furan-2-ylmethyl substitution. This structural motif places it within the broader class of psychoactive phenethylamines, which are frequently studied for their interactions with monoamine transporters and serotonin (5-HT) receptors .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c14-12-5-3-11(4-6-12)7-8-15-10-13-2-1-9-16-13/h1-6,9,15H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPONRFEWZKBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine typically involves the reaction of 4-fluorobenzaldehyde with furan-2-ylmethanol to form an intermediate, which is then subjected to reductive amination with ethanamine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow biocatalysis, which offers advantages such as higher efficiency, better stereoselectivity, and reduced environmental impact. For example, the continuous-flow biocatalysed kinetic resolution of 4-fluorophenyl-furan-2-yl methanol using immobilized Candida antarctica lipase B has been reported .
Chemical Reactions Analysis
Oxidation Reactions
The ethanamine side chain and furan ring are susceptible to oxidation under specific conditions:
Research Findings :
-
Microwave-assisted oxidation using KMnO₄ yields 4-fluorophenylacetic acid derivatives with >80% efficiency.
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Ruthenium-catalyzed oxidative coupling produces imines, which are critical intermediates for synthesizing secondary amines .
Reduction Reactions
The compound undergoes reduction primarily at the amine or furan moieties:
Research Findings :
-
Catalytic hydrogenation preserves the fluorophenyl group while saturating the furan ring.
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LiAlH₄ reduction is less effective for tertiary amines but works efficiently for secondary amides .
Substitution Reactions
The ethanamine chain and aromatic rings participate in nucleophilic/electrophilic substitutions:
Research Findings :
-
Suzuki-Miyaura coupling with 4-fluorophenylboronic acid generates biaryl structures with >90% yield .
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Electrophilic chlorination favors the furan ring over the fluorophenyl group due to electronic effects .
Condensation and Cyclization
The amine group facilitates condensation with carbonyl compounds:
Research Findings :
-
Condensation with 2-furoic acid under microwave conditions achieves 95% yield in 30 minutes .
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Schiff bases derived from this compound show antimicrobial activity .
Key Reaction Mechanisms
Scientific Research Applications
2-(4-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(furan-2-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s key structural features and their pharmacological implications are compared below with related substances:
Table 1: Structural and Pharmacological Comparison
Key Observations:
Substituent Effects on Receptor Binding The 4-fluoro group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 2C-H) . Fluorine’s electron-withdrawing nature may also modulate π-π interactions with serotonin receptors . N-Furan-2-ylmethyl substitution introduces a heteroaromatic moiety, which may influence binding kinetics at 5-HT2A receptors. Similar substitutions in NBOMe derivatives (e.g., 2-methoxybenzyl) are critical for high receptor affinity .
However, the absence of methoxy groups at positions 2 and 5 on the phenyl ring may reduce receptor binding potency compared to NBOMe derivatives . Unlike 4-FA, which primarily acts as a monoamine transporter inhibitor, the target compound’s lack of a β-methyl group likely precludes significant dopamine/norepinephrine releasing activity .
Biological Activity
2-(4-Fluorophenyl)-N-(furan-2-ylmethyl)ethanamine, a compound featuring a fluorinated phenyl group and a furan moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer, antimicrobial, and neuroprotective effects.
Chemical Structure
The compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, the introduction of electron-donating groups (EDGs) on the aromatic rings has been shown to enhance activity.
Case Study 1: Cytotoxicity Evaluation
A study reported that compounds with similar structures demonstrated IC50 values ranging from 0.11 to 2.78 µM against cancer cell lines such as MCF-7 and A549, indicating potent anticancer properties .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.11 | MCF-7 |
| Compound B | 1.47 | A549 |
| Compound C | 0.76 | SK-MEL-2 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Similar derivatives have shown promising results against various bacterial strains.
Case Study 2: Antimicrobial Efficacy
Research highlighted that compounds with structural similarities exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the micromolar range .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Neuroprotective Effects
In addition to its anticancer and antimicrobial activities, there is emerging evidence suggesting neuroprotective properties attributed to this compound. The furan ring is known for its ability to interact with neurotransmitter systems, potentially offering protection against neurodegenerative conditions.
Case Study 3: Neuroprotection
A study indicated that compounds related to this compound exhibited protective effects in models of oxidative stress-induced neuronal damage . These findings suggest that the compound may modulate oxidative stress pathways, enhancing neuronal survival.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and inhibition of specific kinases involved in cancer cell proliferation.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Neuroprotective Mechanism : Modulation of oxidative stress markers and enhancement of antioxidant enzyme activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
